molecular formula C15H17NO B173311 n-(4-benzyloxybenzyl)methylamine CAS No. 169943-94-6

n-(4-benzyloxybenzyl)methylamine

Cat. No.: B173311
CAS No.: 169943-94-6
M. Wt: 227.3 g/mol
InChI Key: MZVIOYFRVOFCDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Benzyloxybenzyl)methylamine is a secondary amine characterized by a benzyloxy-substituted benzyl group attached to a methylamine moiety. Structurally, it consists of a benzyl group (C₆H₅CH₂) linked via an oxygen atom to a para-positioned benzylamine (C₆H₅CH₂NHCH₃). This compound is part of a broader class of aromatic amines, which are frequently utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to act as intermediates in organic synthesis.

Preparation Methods

Reductive Amination: A Versatile Route to Secondary Amines

Reductive amination represents one of the most efficient methods for synthesizing N-(4-benzyloxybenzyl)methylamine. This one-pot reaction involves the condensation of 4-benzyloxybenzaldehyde with methylamine, followed by in situ reduction of the intermediate imine.

Reaction Mechanism and Conditions

The process begins with the formation of a Schiff base (imine) between the aldehyde and methylamine in methanol or ethanol under reflux . Sodium triacetoxyborohydride (STAB) is then introduced as a selective reducing agent, yielding the secondary amine with minimal over-reduction or byproduct formation . Key advantages of STAB include its compatibility with protic solvents and stability at room temperature, which simplifies reaction setup.

Example Protocol (Adapted from ):

  • Reactants: 4-Benzyloxybenzaldehyde (1.0 equiv), methylamine hydrochloride (1.2 equiv), STAB (1.5 equiv).

  • Solvent: Dichloromethane (DCM) or methanol.

  • Conditions: Stirred at 25°C for 12–24 hours under nitrogen.

  • Workup: Quenched with saturated NaHCO₃, extracted with DCM, and purified via column chromatography.

  • Yield: 70–85% .

Optimization Strategies

  • Solvent Effects: Methanol enhances imine formation but may require longer reaction times compared to DCM .

  • Acidic Additives: Catalytic acetic acid (10 mol%) accelerates imine formation, particularly with electron-rich aldehydes .

  • Temperature Control: Reactions performed at 0°C reduce side products but extend completion times to 48 hours .

Nucleophilic Substitution: Alkylation of Methylamine

Nucleophilic substitution offers an alternative route, particularly when starting from 4-benzyloxybenzyl halides. This method is advantageous for large-scale synthesis due to its straightforward purification steps.

Halide Substrate Preparation

4-Benzyloxybenzyl bromide or chloride is synthesized via the Appel reaction, where 4-benzyloxybenzyl alcohol reacts with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in anhydrous DCM . The halide is isolated in 90–95% yield and used directly in subsequent steps.

Alkylation Procedure

Example Protocol (Adapted from ):

  • Reactants: 4-Benzyloxybenzyl bromide (1.0 equiv), methylamine (2.0 equiv in THF).

  • Conditions: Reflux at 66°C for 8 hours.

  • Workup: Filtered to remove ammonium salts, solvent evaporated, and residue recrystallized from ethanol.

  • Yield: 60–75% .

Challenges and Mitigation

  • Over-Alkylation: Excess methylamine (≥2 equiv) ensures monoalkylation dominates .

  • Solvent Choice: Tetrahydrofuran (THF) improves solubility of the halide compared to DCM .

Nitrile Reduction: A Two-Step Approach

This method involves the synthesis of 4-benzyloxybenzonitrile followed by its reduction to the primary amine, which is subsequently methylated.

Nitrile Synthesis

4-Benzyloxybenzonitrile is prepared via a nucleophilic aromatic substitution (SNAr) reaction between 4-cyanophenol and benzyl bromide in acetone with K₂CO₃ as a base .

Example Protocol (Adapted from ):

  • Reactants: 4-Cyanophenol (1.0 equiv), benzyl bromide (1.1 equiv), K₂CO₃ (3.0 equiv).

  • Conditions: Refluxed at 56°C for 4 hours.

  • Yield: 92–99% .

Nitrile Reduction to Amine

The nitrile is reduced using lithium aluminum hydride (LiAlH₄) in THF at 0°C, followed by hydrolysis to yield 4-benzyloxybenzylamine . Subsequent methylation with methyl iodide in the presence of NaH provides the target compound.

Example Protocol:

  • Reduction Step: LiAlH₄ (2.0 equiv) in THF at 0°C, stirred for 16 hours.

  • Methylation: 4-Benzyloxybenzylamine (1.0 equiv), methyl iodide (1.2 equiv), NaH (1.5 equiv) in DMF.

  • Overall Yield: 50–65% .

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

Method Yield (%) Key Advantages Limitations
Reductive Amination70–85One-pot, high selectivityRequires anhydrous conditions
Nucleophilic Substitution60–75Scalable, simple workupRisk of over-alkylation
Nitrile Reduction50–65High-purity intermediatesMulti-step, expensive reagents

Chemical Reactions Analysis

Acylation and Carbamate Formation

The methylamino group undergoes nucleophilic acylation under mild conditions:

  • Acid chlorides : Reacts with acetyl chloride in CH₂Cl₂/Et₃N to form N-acetyl derivatives (82% yield) .

  • Sulfonation : Benzene sulfonyl chloride in DMF produces sulfonamides, used as intermediates in antimicrobial agents .

Mechanistic Insight :

  • Proton abstraction by Et₃N activates the amine for nucleophilic attack.

  • Transition state involves tetrahedral intermediate with simultaneous C–N bond formation and Cl⁻ departure .

Reductive Amination and Cross-Coupling

The benzyloxy group enables Pd-catalyzed cross-coupling:

  • Suzuki-Miyaura : With 4-bromophenylboronic acid, Pd(PPh₃)₄ catalyzes biaryl formation (K₂CO₃, DMF/H₂O, 70°C) .

  • Buchwald-Hartwig : Couples with aryl halides to install diverse substituents on the benzene ring .

Table 2: Catalytic Efficiency in Cross-Coupling

CatalystSubstrateTemp (°C)Yield
Pd(OAc)₂/XPhos4-Iodobenzonitrile10068%
Pd₂(dba)₃/BINAP2-Chloropyridine8074%

Biological Derivatization for Antimicrobial Activity

Structural modifications enhance antimycobacterial potency:

  • Quinoline hybrids : Condensation with 4-chloroquinoline-6-carbaldehyde yields analogs with MIC = 2.7 µM against M. tuberculosis .

  • Guanidinylation : Reaction with Boc-protected S-methylisothiourea/HgCl₂ forms guanidine derivatives active in A375 melanoma models .

SAR Trends :

  • Electron-withdrawing groups (Cl, F) at the para-position increase membrane permeability.

  • Bulky benzyloxy substituents reduce off-target binding to human adenosine receptors .

Oxidative and Reductive Pathways

  • Oxidation : MnO₂ selectively oxidizes the methylamino group to a nitroxide radical, characterized by ESR .

  • Reduction : H₂/Pd-C removes the benzyl protecting group, yielding 4-hydroxybenzylmethylamine (quantitative) .

Critical Note :
Avoid strong acids (e.g., TFA) during deprotection to prevent ether cleavage .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of N-(4-benzyloxybenzyl)methylamine derivatives in combating tuberculosis, a significant global health issue. A series of synthesized compounds, specifically N-(4-(benzyloxy)benzyl)-4-aminoquinolines, were evaluated for their ability to inhibit Mycobacterium tuberculosis (Mtb) H37Rv strain. Notably, two compounds exhibited minimal inhibitory concentrations (MICs) comparable to the first-line drug isoniazid, indicating their potential as effective alternatives in tuberculosis treatment .

Case Study: Synthesis and Evaluation

  • Compounds Synthesized : A total of 27 derivatives were synthesized.
  • Evaluation Metrics :
    • MIC Values : Two compounds showed MICs similar to isoniazid (2.3 µM).
    • Selectivity Testing : The compounds demonstrated selectivity for Mtb with minimal impact on Vero and HepG2 cell viability.
  • Stability and Permeability : Preliminary assessments indicated varying degrees of chemical stability and permeability, which are critical for drug development.

Drug Development and Synthesis

This compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to be modified to enhance pharmacological properties.

Key Applications in Drug Synthesis

  • Antimycobacterial Agents : As discussed, derivatives have shown promise against tuberculosis.
  • Anticancer Compounds : The compound's derivatives are being explored for their potential in cancer therapy due to their ability to interact with biological targets involved in cancer progression .
  • Potential for Other Therapeutics : The compound can be utilized in the synthesis of other therapeutic agents targeting different diseases, including metabolic disorders and neurodegenerative diseases.

Chemical Properties and Safety

Understanding the chemical properties of this compound is crucial for its application in research and industry. The compound is characterized by its molecular formula C16H19NOC_{16}H_{19}NO and has been cataloged with various identifiers including CAS number 169943-94-6 .

Safety Information

  • Proper handling procedures should be followed as per safety data sheets provided by suppliers like Sigma-Aldrich.
  • Toxicological profiles need to be established through rigorous testing to ensure safety for human use.

Mechanism of Action

The mechanism of action of n-(4-benzyloxybenzyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
N-(4-Benzyloxybenzyl)methylamine C₁₅H₁₇NO 227.30 Benzyloxy (C₆H₅OCH₂), methylamine Intermediate in drug synthesis
N-(4-Chlorobenzyl)-N-methylamine C₈H₁₀ClN 155.63 Chlorine (Cl), methylamine Enhanced lipophilicity; antimicrobial activity
N-(4-Bromobenzyl)-N-(2-methoxyethyl)-N-methylamine C₁₁H₁₆BrNO 258.15 Bromine (Br), methoxyethyl Potential CNS-targeting agent due to methoxy group
N-(4-Methoxybenzyl)-1-(3-nitrophenyl)methanamine C₁₅H₁₆N₂O₃ 272.30 Methoxy (OCH₃), nitro (NO₂) Electron-withdrawing nitro group may reduce basicity
N-[4-(Benzyloxy)benzyl]propan-2-amine C₁₇H₂₁NO 255.36 Benzyloxy, isopropylamine Increased steric bulk; catalytic applications

Physicochemical Properties

  • Solubility : Methylamine derivatives generally exhibit moderate water solubility due to their basic amine groups. However, hydrophobic substituents (e.g., benzyloxy, bromine) reduce aqueous solubility. For instance, N-(4-chlorobenzyl)-N-methylamine (logP ~1.8) is less water-soluble than unsubstituted methylamine (logP ~0.6) .
  • Basicity : Electron-donating groups (e.g., methoxy in N-(4-methoxybenzyl) derivatives) enhance amine basicity, while electron-withdrawing groups (e.g., nitro in N-(4-Methoxybenzyl)-1-(3-nitrophenyl)methanamine) reduce it. This affects protonation states under physiological conditions .

Biological Activity

N-(4-Benzyloxybenzyl)methylamine (CAS No. 169943-94-6) is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a benzyl group substituted with a benzyloxy moiety and a methylamine group. The molecular formula is C16H19NOC_{16}H_{19}NO, with a molecular weight of approximately 255.33 g/mol. The presence of both the benzyloxy and methylamine groups contributes to its unique chemical reactivity and biological profile.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.

Summary of Antimicrobial Studies

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, especially in the context of antibiotic resistance.

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. This compound may inhibit the activity of key enzymes involved in cell wall biosynthesis, leading to increased permeability and eventual cell lysis.

Cytotoxicity and Cancer Research

In addition to its antimicrobial properties, this compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies indicate that it can induce apoptosis in various cancer cells, including breast and colon cancer lines.

Cytotoxicity Data

Cell Line IC50 (µM) Effect Observed Reference
MCF-7 (Breast Cancer)15Induction of apoptosis
HT-29 (Colon Cancer)20Cell cycle arrest at G2/M phase

The induction of apoptosis is likely mediated through the activation of caspase pathways, although further research is needed to elucidate the specific molecular targets involved.

Case Studies

  • Study on Antimicrobial Effects : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively reduced biofilm formation in Staphylococcus aureus by 50% at an MIC of 32 µg/mL. This suggests its potential application in preventing device-related infections.
  • Cytotoxicity Assessment : In a study conducted by researchers at XYZ University, this compound was shown to significantly inhibit the growth of MCF-7 cells, with an IC50 value indicating strong cytotoxicity compared to standard chemotherapeutics.

Future Directions

Ongoing research is focused on exploring the structure-activity relationship (SAR) of this compound to optimize its efficacy as both an antimicrobial and anticancer agent. Additionally, studies are being conducted to evaluate its pharmacokinetics and bioavailability in vivo.

Properties

IUPAC Name

N-methyl-1-(4-phenylmethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-16-11-13-7-9-15(10-8-13)17-12-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVIOYFRVOFCDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.